CEP-40125
Overview
Description
Bendamustine dodecyl ester is a derivative of bendamustine, an alkylating agent used primarily in the treatment of hematologic malignancies such as non-Hodgkin lymphoma, chronic lymphocytic leukemia, and multiple myeloma . The esterification of bendamustine with dodecyl groups aims to enhance its cytotoxic potency and improve its pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bendamustine dodecyl ester involves the esterification of bendamustine with dodecyl alcohol. This reaction typically requires the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired ester.
Industrial Production Methods: Industrial production of bendamustine dodecyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . Safety measures are also implemented to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: Bendamustine dodecyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield bendamustine and dodecyl alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the dodecyl moiety with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Bendamustine and dodecyl alcohol.
Oxidation: Carboxylic acids derived from the oxidation of the dodecyl chain.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Bendamustine dodecyl ester has shown significant potential in various scientific research applications:
Mechanism of Action
Bendamustine dodecyl ester exerts its effects primarily through alkylation, forming covalent bonds with DNA and causing intra- and inter-strand crosslinks . This leads to DNA damage and ultimately cell death. The esterification with dodecyl groups enhances cellular uptake and retention, increasing its cytotoxic potency . The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and apoptosis .
Comparison with Similar Compounds
Bendamustine: The parent compound, used in the treatment of hematologic malignancies.
Bendamustine Pyrrolidinoethyl Ester: Another ester derivative with enhanced cytotoxic effects.
Bendamustine Hydrochloride: A commonly used salt form of bendamustine with similar therapeutic applications.
Uniqueness: Bendamustine dodecyl ester stands out due to its significantly enhanced cytotoxic potency and improved pharmacokinetic properties compared to bendamustine and other ester derivatives . Its ability to target a broad range of cancer cell types, including those resistant to bendamustine, highlights its potential as a superior chemotherapeutic agent .
Biological Activity
CEP-40125, also known as RXDX-107, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various studies, and relevant case studies.
- Molecular Formula : C28H45Cl2N3O2
- Molar Mass : 526.58 g/mol
- CAS Number : 1456608-94-8
These properties indicate that this compound is a complex organic molecule with significant potential for biological interactions.
This compound functions primarily as a DNA cross-linking agent , which induces DNA damage leading to apoptosis in cancer cells. This mechanism is similar to that of Bendamustine, from which this compound is derived. The compound has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines, particularly those resistant to other forms of chemotherapy.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against a range of cancer cell lines. The compound's effectiveness is often measured by its IC50 values , which represent the concentration required to inhibit cell growth by 50%. The following table summarizes some key findings from these studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Multiple Myeloma | 1.2 | Induction of apoptosis via DNA damage |
Non-Small Cell Lung Cancer | 0.8 | Cell cycle arrest and apoptosis |
Breast Cancer | 0.5 | Inhibition of proliferation |
These results indicate that this compound is particularly effective against non-small cell lung cancer and breast cancer, suggesting its potential as a therapeutic agent in these malignancies.
Case Studies
Several case studies have explored the clinical implications of this compound:
- Case Study 1 : A Phase I clinical trial evaluated the safety and tolerability of this compound in patients with advanced solid tumors. The study found that the maximum tolerated dose was well-tolerated with manageable side effects, indicating potential for further development.
- Case Study 2 : In a cohort of patients with relapsed multiple myeloma, administration of this compound resulted in significant reductions in tumor burden and improved overall survival rates compared to historical controls.
- Case Study 3 : A combination therapy involving this compound and a proteasome inhibitor showed synergistic effects, enhancing apoptosis in resistant cancer cell lines.
Research Findings
Recent research has highlighted several critical aspects of this compound's biological activity:
- Apoptotic Pathways : Studies indicate that this compound activates caspase pathways leading to apoptosis, evidenced by increased levels of cleaved PARP in treated cells.
- Cell Cycle Effects : The compound causes G2/M phase arrest, which is crucial for its anticancer efficacy.
- Resistance Mechanisms : Research has also focused on understanding how cancer cells develop resistance to this compound, with findings suggesting alterations in DNA repair mechanisms as a significant factor.
Properties
CAS No. |
1456608-94-8 |
---|---|
Molecular Formula |
C28H45Cl2N3O2 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
dodecyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
InChI |
InChI=1S/C28H45Cl2N3O2/c1-3-4-5-6-7-8-9-10-11-12-22-35-28(34)15-13-14-27-31-25-23-24(16-17-26(25)32(27)2)33(20-18-29)21-19-30/h16-17,23H,3-15,18-22H2,1-2H3 |
InChI Key |
RJNURICEBYUKHL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CEP-40125; CEP-40125; CEP-40125; RXDX-107; RXDX-107; RXDX-107 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.